JHU-75528
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Overview
Description
JHU-75528 is a novel ligand of the cannabinoid receptor (CB1). It is primarily used as a positron emission tomography (PET) tracer for imaging CB1 receptors in the brain. This compound has shown potential in studying the cannabinoid system, particularly in neuropsychiatric disorders, obesity, and drug dependence .
Preparation Methods
The synthesis of JHU-75528 involves the following steps:
Synthesis of 1-(2,4-dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide:
Chemical Reactions Analysis
JHU-75528 undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Scientific Research Applications
JHU-75528 has several scientific research applications:
Neuropsychiatric Disorders: It is used in PET imaging to study the role of CB1 receptors in conditions such as schizophrenia and depression.
Obesity: The compound helps in understanding the involvement of CB1 receptors in metabolic processes and obesity.
Drug Dependence: This compound is used to investigate the effects of cannabinoids on the brain and their potential role in addiction
Mechanism of Action
JHU-75528 acts as an antagonist of the CB1 receptor. It binds to the receptor and inhibits its activity, which can be visualized using PET imaging. The compound’s binding affinity and selectivity for CB1 receptors make it a valuable tool for studying the cannabinoid system .
Comparison with Similar Compounds
JHU-75528 is similar to other CB1 receptor ligands such as Rimonabant and AM251. it has unique properties that make it suitable for PET imaging:
Rimonabant: Both this compound and Rimonabant are CB1 antagonists, but this compound is specifically designed for imaging purposes.
Conclusion
This compound is a valuable compound in the field of cannabinoid research. Its ability to act as a PET tracer for CB1 receptors allows for detailed studies of the cannabinoid system in various medical and scientific contexts.
Biological Activity
JHU-75528 is a novel ligand developed for the cannabinoid receptor type 1 (CB1), primarily utilized in research settings to study its binding properties and biological activity. This compound is particularly significant due to its application in positron emission tomography (PET) imaging, allowing for the visualization and quantification of CB1 receptor activity in vivo.
Binding Affinity and Selectivity
This compound exhibits a high binding affinity for the CB1 receptor, which is crucial for its role as a radioligand in PET imaging. In comparative studies, this compound demonstrated a binding affinity (K_i) that is approximately 0.3 times that of rimonabant, a well-known selective CB1 antagonist. This indicates that this compound has a significantly stronger interaction with the CB1 receptor than rimonabant, making it a promising candidate for further research into cannabinoid receptor dynamics .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it readily penetrates the blood-brain barrier (BBB), which is essential for its application in neuroimaging. In studies involving both mice and baboons, it was observed that this compound effectively labeled cerebral CB1 receptors, with specific binding ratios indicating a strong preference for certain brain regions. The ratio of striatum to brain stem binding in mice was reported at 3.4, while the binding potential in the baboon putamen ranged from 1.3 to 1.5 .
Metabolism
The metabolic pathway of this compound shows that it forms several hydrophilic metabolites; however, only a small fraction of these metabolites crosses the BBB. This characteristic is beneficial as it minimizes interference from metabolic products during imaging studies .
In Vivo Studies
In vivo studies have been conducted to evaluate the effectiveness of this compound as a radiotracer. For instance, saturation studies involved administering varying doses of this compound followed by injection of the radiotracer 15 minutes later. The results indicated that higher doses of this compound effectively blocked specific binding of the radiotracer, confirming its competitive nature at the CB1 receptor site .
Clinical Implications
The implications of using this compound extend beyond imaging; understanding its binding characteristics can contribute to developing therapeutic strategies targeting CB1 receptors in various neurological disorders. Alterations in cannabinoid system regulation have been linked to conditions such as depression and schizophrenia, making this compound relevant for both diagnostic and therapeutic research .
Binding Affinity Comparison
Compound | Binding Affinity (K_i) | Relative Affinity |
---|---|---|
This compound | 0.3 nM | Higher than Rimonabant |
Rimonabant | 1 nM | Baseline |
Pharmacokinetic Properties
Parameter | Value |
---|---|
Blood-Brain Barrier Penetration | Yes |
Striatum to Brain Stem Ratio | 3.4 |
Binding Potential (Baboon) | 1.3 - 1.5 |
Properties
CAS No. |
947696-17-5 |
---|---|
Molecular Formula |
C23H21Cl2N5O2 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H21Cl2N5O2/c1-32-17-8-5-15(6-9-17)22-18(14-26)21(23(31)28-29-11-3-2-4-12-29)27-30(22)20-10-7-16(24)13-19(20)25/h5-10,13H,2-4,11-12H2,1H3,(H,28,31) |
InChI Key |
MCNQUWLLXZZZAC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |
Synonyms |
11C-JHU75528 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide JHU 75528 JHU-75528 JHU75528 |
Origin of Product |
United States |
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